F-15599

Catalog No.
S537326
CAS No.
635323-95-4
M.F
C19H21ClF2N4O
M. Wt
394.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
F-15599

CAS Number

635323-95-4

Product Name

F-15599

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone

Molecular Formula

C19H21ClF2N4O

Molecular Weight

394.8 g/mol

InChI

InChI=1S/C19H21ClF2N4O/c1-13-9-24-17(25-10-13)11-23-12-19(22)4-6-26(7-5-19)18(27)14-2-3-16(21)15(20)8-14/h2-3,8-10,23H,4-7,11-12H2,1H3

InChI Key

WAAXKNFGOFTGLP-UHFFFAOYSA-N

SMILES

CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F

Solubility

Soluble in DMSO

Synonyms

3-chloro-4-fluorophenyl-(4-fluoro-4-(((5-methylpyrimidin-2-ylmethyl)amino)methyl)piperidin-1-yl)methanone, F 15599, F-15599, F15599, NLX-101

Canonical SMILES

CC1=CN=C(N=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F

Description

The exact mass of the compound 4-Piperidinemethanamine, 1-(3-chloro-4-fluorobenzoyl)-4-fluoro-N-((5-methyl-2-pyrimidinyl)methyl)- is 394.1372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Depression

Scientific Field: Psychiatry and Neuropharmacology

Application Summary: F-15599 has been investigated for its potential as an antidepressant. It is a potent and selective 5-HT1A receptor full agonist, which means it binds to these receptors in the brain and stimulates them, potentially helping to balance certain chemicals and improve mood .

Methods of Application: The compound is typically administered orally in experimental models. The specific dosage and frequency would depend on the specifics of the study .

Results or Outcomes: Studies have suggested that F-15599 shows promise as an antidepressant. More research is needed to fully understand its effects and potential benefits .

Treatment of Schizophrenia

Application Summary: F-15599 has been studied for its potential use in treating schizophrenia. In cognitive tests in rodents, F-15599 attenuates memory deficits elicited by the NMDA receptor antagonist PCP, suggesting that it may improve cognitive function in disorders such as schizophrenia .

Methods of Application: In experimental models, F-15599 is typically administered via injection. The specific dosage and frequency would depend on the specifics of the study .

Results or Outcomes: Research has indicated that F-15599 may have potential in treating cognitive symptoms of schizophrenia.

Treatment of Rett Syndrome

Scientific Field: Neurology and Genetics

Application Summary: F-15599 has been investigated for its potential use in treating Rett syndrome, a debilitating neurodevelopmental orphan disease. This condition is caused by mutations in the MeCP2 gene .

Results or Outcomes: Studies have shown that F-15599 reduces breathing irregularity and apneas observed in mice with mutations of the MeCP2 gene, suggesting potential benefits in treating symptoms of Rett syndrome .

Treatment of Anxiety Disorders

Application Summary: F-15599, as a selective 5-HT1A receptor agonist, has been studied for its potential use in treating anxiety disorders. The activation of 5-HT1A receptors can help regulate mood and anxiety .

Methods of Application: In experimental models, F-15599 is typically administered orally or via injection. The specific dosage and frequency would depend on the specifics of the study .

Results or Outcomes: While studies have suggested that F-15599 may have potential in treating anxiety disorders, more research is needed to confirm these findings and determine the most effective dosages and treatment protocols .

Treatment of Parkinson’s Disease

Scientific Field: Neurology

Application Summary: F-15599 has been investigated for its potential use in treating Parkinson’s disease. It has been found to alleviate dyskinesia, a common side effect of Parkinson’s disease treatment, without impacting parkinsonism .

Results or Outcomes: Studies have shown that F-15599 may have potential in treating symptoms of Parkinson’s disease.

Treatment of Alzheimer’s Disease

Scientific Field: Neurology and Geriatrics

Application Summary: The 5-HT1A receptor is involved in cognitive functions, and its activation could potentially help improve cognitive deficits seen in Alzheimer’s disease .

Results or Outcomes: The outcomes of using F-15599 for Alzheimer’s disease treatment are currently theoretical and based on its mechanism of action. More research is needed to explore this potential application .

Treatment of Epilepsy

Application Summary: The 5-HT1A receptor is involved in seizure suppression, and its activation could potentially help control seizures .

Results or Outcomes: The outcomes of using F-15599 for epilepsy treatment are currently theoretical and based on its mechanism of action. More research is needed to explore this potential application .

Treatment of Bipolar Disorder

Scientific Field: Psychiatry

Application Summary: F-15599, as a selective 5-HT1A receptor agonist, has been studied for its potential use in treating bipolar disorder. The activation of 5-HT1A receptors can help regulate mood and may potentially help improve mood swings seen in bipolar disorder .

Results or Outcomes: While studies have suggested that F-15599 may have potential in treating bipolar disorder, more research is needed to confirm these findings and determine the most effective dosages and treatment protocols .

Treatment of Obsessive-Compulsive Disorder (OCD)

Application Summary: The 5-HT1A receptor is involved in anxiety and compulsive behaviors, and its activation could potentially help control symptoms of OCD .

Results or Outcomes: The outcomes of using F-15599 for OCD treatment are currently theoretical and based on its mechanism of action. More research is needed to explore this potential application .

F-15599, also known as NLX-101, is a small molecule characterized by its chemical formula C19H21ClF2N4OC_{19}H_{21}ClF_{2}N_{4}O and a molecular weight of approximately 394.85 g/mol. It is a selective agonist for the serotonin 5-HT1A receptor, exhibiting biased agonism that preferentially activates post-synaptic receptors over pre-synaptic ones. This compound has garnered attention for its potential antidepressant and anxiolytic properties, particularly in animal models of depression and anxiety disorders .

Research suggests F-15599 acts as a post-synaptic 5-HT(1A) receptor agonist []. The 5-HT(1A) receptor is a serotonin receptor subtype found in the brain. Agonists mimic the effects of the neurotransmitter serotonin, potentially impacting mood, anxiety, and cognition.

Typical of organic compounds, particularly those involving amines and aromatic systems. Its synthesis involves reactions that introduce the chloro and fluorine substituents on the aromatic ring and the formation of the piperidine structure. The compound's interactions with biological systems primarily involve binding to the 5-HT1A receptor, leading to downstream signaling events such as the phosphorylation of extracellular signal-regulated kinases (ERK1/2) .

F-15599 has been shown to possess significant biological activity, particularly in modulating mood and cognitive functions. In studies involving rats, it demonstrated rapid-onset antidepressant-like effects, significantly reducing immobility time in forced swim tests across a wider dose range compared to other compounds like F13714. Moreover, it did not impair long-term memory consolidation in novel object recognition tests, unlike some other antidepressants . The compound also exhibits anxiolytic properties and has been associated with improvements in cognitive performance in various behavioral tasks .

The synthesis of F-15599 is conducted through several steps involving organic chemistry techniques. The initial stages typically include forming the piperidine core and introducing the chloro and fluorine substituents via electrophilic aromatic substitution reactions. Specific methodologies may vary among laboratories, but they often involve standard techniques such as refluxing, crystallization, and purification through chromatography .

F-15599 is primarily being investigated for its potential applications in treating mood disorders such as depression and anxiety. Its unique mechanism of action as a selective 5-HT1A receptor agonist makes it a candidate for further development in psychiatric pharmacotherapy. Additionally, its cognitive-enhancing properties suggest potential applications in conditions where cognitive deficits are prevalent .

Research on F-15599 has highlighted its interaction profile with various neurotransmitter systems. The compound's selective action on the 5-HT1A receptor has been shown to elicit specific behavioral responses without significant side effects commonly associated with non-selective serotonergic agents. Studies have indicated that F-15599 can modulate neuronal firing rates and influence signaling pathways related to mood regulation . Its interaction with other neurotransmitter systems remains an area for further exploration.

F-15599 shares structural similarities with several other compounds that target serotonin receptors. Below are some comparable compounds:

Compound NameStructural FeaturesBiological Activity
F13714Similar piperidine structure; different substituentsAntidepressant-like properties but more side effects compared to F-15599
NLX-112Related to F-15599; targets 5-HT1A receptorsExhibits analgesic and antidepressant-like effects
KetamineDistinct structure but shares rapid antidepressant effectsKnown for NMDA receptor antagonism; broader spectrum of action on mood disorders

Uniqueness of F-15599: Unlike its counterparts, F-15599 demonstrates a unique profile of rapid antidepressant effects without significant cognitive impairment or serotonergic side effects, making it a promising candidate for future therapeutic development .

Molecular Structure and Stereochemistry

F-15599 possesses the chemical name 3-chloro-4-fluorophenyl-[4-fluoro-4-[[(5-methylpyrimidin-2-ylmethyl)amino]methyl]piperidin-1-yl]methanone, with the molecular formula C₁₉H₂₁ClF₂N₄O [5]. The compound exhibits an achiral configuration with no defined stereocenters and displays no optical activity [4]. The molecular structure incorporates several key pharmacophoric elements: a substituted piperidine ring system bearing a fluorine substituent at the 4-position, a 3-chloro-4-fluorobenzoyl moiety attached to the piperidine nitrogen, and a 5-methylpyrimidin-2-ylmethyl group linked through an aminomethyl chain to the piperidine core [1] [6].

The three-dimensional conformation of F-15599 features a central piperidine ring in a chair conformation, with the fluorine atom occupying either axial or equatorial positions depending on the specific conformational equilibrium [7]. Nuclear magnetic resonance spectroscopy and computational modeling studies indicate that the compound exists as a mixture of conformers in solution, with the preferred conformation influenced by intramolecular interactions between the pyrimidine moiety and the piperidine scaffold [6] [8].

The stereochemical arrangement of F-15599 is critical to its biased agonism properties. The specific spatial orientation of the fluorine substituents and the chloro-fluorobenzoyl group creates a conformational restriction that favors binding to postsynaptic 5-hydroxytryptamine 1A receptors while reducing affinity for presynaptic autoreceptors [9] [10]. This structural selectivity underlies the compound's unique pharmacological profile and therapeutic potential.

Physicochemical Characteristics

F-15599 exhibits distinctive physicochemical properties that influence its pharmaceutical behavior and formulation characteristics. The compound demonstrates a molecular weight of 394.85 grams per mole for the free base form, with corresponding salt forms showing predictably higher molecular weights [3] [5]. The tosylate salt variant possesses a molecular weight of 567.0 grams per mole, while the fumarate salt exhibits a molecular weight of 510.918 grams per mole [11] [4].

Solubility characteristics of F-15599 are moderate in organic solvents, with dimethyl sulfoxide showing a solubility of 22.5 milligrams per milliliter, corresponding to 56.98 millimolar concentration [12]. The compound exhibits limited aqueous solubility, typical of lipophilic pharmaceutical compounds with extensive aromatic character. The calculated logarithm of the partition coefficient (XLogP) is 2.68, indicating moderate lipophilicity suitable for blood-brain barrier penetration [13].

The topological polar surface area of F-15599 is calculated as 58.12 square angstroms, with one hydrogen bond donor and six rotatable bonds [13]. These parameters suggest favorable absorption and distribution properties for central nervous system penetration. The predicted relative density is 1.33 grams per cubic centimeter, consistent with the presence of halogen substituents [12].

Synthetic Pathways and Optimization

The primary synthetic pathway involves several critical transformations. Initial protection of the piperidine nitrogen through acetylation provides a stable intermediate for subsequent manipulations [15]. Fluorination of the piperidine ring is achieved through electrophilic fluorination protocols using reagents such as Selectfluor or N-fluoro-N-nitrobenzenesulfonamide under controlled conditions to ensure regioselective incorporation of fluorine [7] [16].

The benzoyl moiety is introduced through acylation reactions employing 3-chloro-4-fluorobenzoyl chloride under basic conditions [6]. This step requires careful optimization to prevent competing reactions and ensure high yields. The pyrimidine substituent is incorporated through nucleophilic substitution reactions, where the aminomethyl functionality of the piperidine intermediate reacts with appropriately activated 5-methylpyrimidine derivatives [8].

Process optimization studies have focused on improving reaction selectivity, yield, and scalability [17]. Key parameters include temperature control, reaction time, solvent selection, and purification protocols. Advanced synthetic methodologies incorporating continuous flow chemistry and automated synthesis platforms have been explored to enhance reproducibility and efficiency [18].

Salt Forms and Stability Profiling

F-15599 has been developed in multiple salt forms to optimize pharmaceutical properties including solubility, stability, and bioavailability [11] [19]. The most commonly utilized salt forms include the tosylate, fumarate, and hydrochloride derivatives, each offering distinct advantages for specific applications [4] [10].

The tosylate salt of F-15599 represents the most extensively characterized form, with comprehensive stability profiling demonstrating suitable pharmaceutical properties [11]. This salt form exhibits enhanced crystallinity and improved handling characteristics compared to the free base, making it the preferred form for research applications and potential clinical development [2] [12].

Fumarate salt formation provides an alternative approach for formulation optimization, particularly when enhanced solubility or different dissolution profiles are required [4]. The fumarate counterion forms stable ionic interactions with the basic nitrogen of F-15599 while maintaining the intrinsic pharmacological activity of the parent compound [19].

Stability studies of F-15599 salt forms encompass thermal analysis, photostability assessment, and forced degradation conditions [20]. The compound demonstrates adequate stability under typical pharmaceutical storage conditions, with minimal degradation observed under accelerated testing protocols. Primary degradation pathways involve hydrolysis of the amide bond and potential defluorination under extreme conditions [21].

Crystalline forms and polymorphism investigations have identified stable polymorphic variants of F-15599 salts, with differential scanning calorimetry and X-ray powder diffraction techniques employed for solid-state characterization [17] [18]. These studies ensure consistent pharmaceutical performance and manufacturing reproducibility across different production scales.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

394.1371953 g/mol

Monoisotopic Mass

394.1371953 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

83481Y1YCX

MeSH Pharmacological Classification

Serotonin 5-HT1 Receptor Agonists

Wikipedia

F-15,599

Dates

Last modified: 08-15-2023
1: Huot P, Johnston TH, Fox SH, Newman-Tancredi A, Brotchie JM. The highly-selective 5-HT(1A) agonist F15599 reduces L-DOPA-induced dyskinesia without compromising anti-parkinsonian benefits in the MPTP-lesioned macaque. Neuropharmacology. 2015 Oct;97:306-11. doi: 10.1016/j.neuropharm.2015.05.033. Epub 2015 Jun 10. PubMed PMID: 26071982.

Explore Compound Types